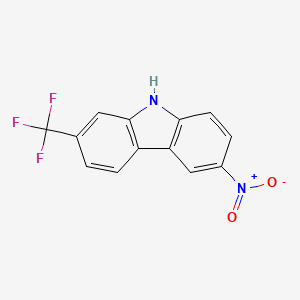![molecular formula C12H17NO2 B12599647 (R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine CAS No. 627509-98-2](/img/structure/B12599647.png)
(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine is a chiral amino acid derivative. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the beta carbon. The stereochemistry of the compound is defined by the ®-configuration at both the alpha and beta positions, which can influence its reactivity and interaction with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methylbenzylamine and 2-methylacrylic acid.
Amidation Reaction: The ®-alpha-methylbenzylamine is reacted with 2-methylacrylic acid under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine.
Industrial Production Methods
In an industrial setting, the production of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine may involve:
Large-Scale Amidation: Scaling up the amidation reaction using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and scalability.
Automated Purification: Utilizing automated purification systems to streamline the isolation and purification process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to the active site and altering the enzyme’s activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-[(S)-alpha-Methylbenzyl]-2-methyl-beta-alanine: The enantiomer of the compound with (S)-configuration.
N-Benzyl-2-methyl-beta-alanine: Lacks the chiral center at the alpha position.
N-[®-alpha-Methylbenzyl]-beta-alanine: Lacks the methyl group on the beta carbon.
Uniqueness
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of both ®-configurations at the alpha and beta positions distinguishes it from other similar compounds and can result in different biological activities and applications.
Eigenschaften
CAS-Nummer |
627509-98-2 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(2R)-2-methyl-3-[[(1R)-1-phenylethyl]amino]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-13-10(2)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15)/t9-,10-/m1/s1 |
InChI-Schlüssel |
RLDYLNBTVOECPS-NXEZZACHSA-N |
Isomerische SMILES |
C[C@H](CN[C@H](C)C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(CNC(C)C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
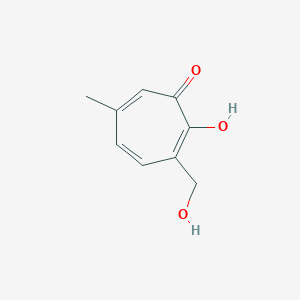
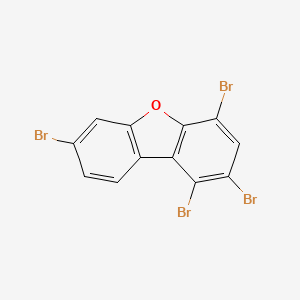

![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
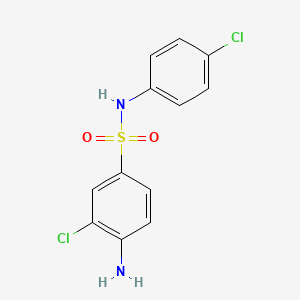
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
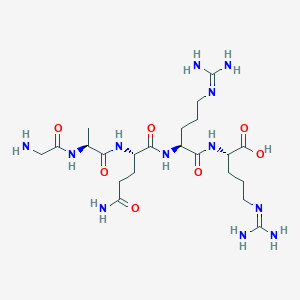
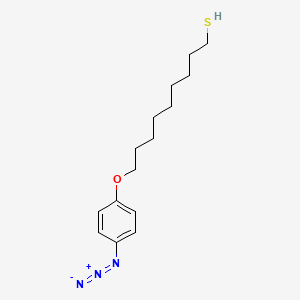
![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
